(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride
CAS No.: 1391423-76-9
Cat. No.: VC6134308
Molecular Formula: C7H11BrCl2N2
Molecular Weight: 273.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391423-76-9 |
|---|---|
| Molecular Formula | C7H11BrCl2N2 |
| Molecular Weight | 273.98 |
| IUPAC Name | (1R)-1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
| Standard InChI Key | UFFPOOKKWWDFDY-ZJIMSODOSA-N |
| SMILES | CC(C1=CC(=NC=C1)Br)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted with a bromine atom at the 2-position and an ethanamine group at the 4-position. The (R)-enantiomer configuration is stabilized by dihydrochloride salt formation, enhancing its solubility and stability. The molecular formula is C₇H₁₁BrCl₂N₂, with a molecular weight of 273.99 g/mol .
Stereochemical Considerations
The chiral center at the ethanamine group dictates its enantiomeric purity, which is critical for biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (R)-configuration, ensuring optimal spatial orientation for target binding .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, water (limited) |
| Melting Point | Not reported |
| Storage Conditions | 2–8°C under inert gas |
| Stability | Stable for 6 months at -80°C |
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its hygroscopic nature necessitates anhydrous storage .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step process:
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Bromination: 4-Aminopyridine undergoes electrophilic substitution using bromine in acetic acid to yield 2-bromo-4-aminopyridine.
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Chiral Resolution: The racemic amine is resolved using chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, improving crystallinity .
Optimization Strategies
Recent advancements employ continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Catalysts like palladium complexes facilitate coupling reactions, while sodium hydride (NaH) aids in deprotonation steps .
Scalability and Industrial Production
| Parameter | Industrial Standard |
|---|---|
| Purity | ≥97% (HPLC) |
| Batch Size | 100 g – 1 kg |
| Cost | €180–360 per 100 mg |
Large-scale synthesis requires rigorous purification via column chromatography and recrystallization to meet pharmaceutical-grade standards .
Biological Activity and Mechanism
Target Engagement
The compound modulates G protein-coupled receptors (GPCRs) and kinase enzymes, with preferential affinity for:
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Dopamine D2 receptors: IC₅₀ = 120 nM (in vitro).
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Cytochrome P450 3A4: Ki = 240 nM, indicating potential drug-drug interactions .
Structure-Activity Relationships (SAR)
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Bromine Atom: Enhances hydrophobic interactions with binding pockets.
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Ethanamine Group: Forms hydrogen bonds with aspartate residues in targets.
Pharmacological Effects
In rodent models, the compound exhibits:
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Anxiolytic Activity: 40% reduction in elevated plus-maze anxiety indices at 10 mg/kg.
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Neuroprotective Effects: 30% decrease in glutamate-induced neuronal apoptosis .
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold is utilized to develop:
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Antipsychotics: Derivatives show 5-fold higher D2 receptor selectivity than risperidone.
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Anticancer Agents: Inhibits PI3Kδ with IC₅₀ = 15 nM, surpassing idelalisib’s potency .
Case Study: Parkinson’s Disease Therapy
A 2024 study incorporated the compound into a dopamine agonist prodrug, achieving:
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Bioavailability: 65% (oral administration).
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Blood-Brain Barrier Penetration: 8:1 plasma-to-brain ratio.
| Parameter | Result |
|---|---|
| Half-life (t₁/₂) | 12 hours |
| EC₅₀ (D2 receptor) | 90 nM |
This prodrug is now in Phase I clinical trials .
Comparison with Structural Analogs
(R)-1-(6-Bromopyridin-2-yl)ethanamine Dihydrochloride
The 6-bromo isomer (CAS 2829279-70-9) differs in bromine positioning, resulting in:
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Reduced GPCR Affinity: D2 receptor IC₅₀ = 450 nM.
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Enhanced Metabolic Stability: 20% lower clearance in hepatocytes .
2-Bromo-4-(tert-butyl)pyridine
The tert-butyl variant (CAS 50488-34-1) lacks the ethanamine group, limiting its utility in receptor targeting but improving lipid solubility (LogP = 2.8) .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, goggles |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could enhance brain uptake, with preliminary data showing 50% higher accumulation in murine models .
Catalytic Applications
The compound’s palladium complexes show promise in Suzuki-Miyaura couplings, achieving turnover numbers (TON) > 10,000 .
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